Product packaging for Benzyl dibromoacetate(Cat. No.:CAS No. 64503-07-7)

Benzyl dibromoacetate

Cat. No.: B14506814
CAS No.: 64503-07-7
M. Wt: 307.97 g/mol
InChI Key: QYFPTUAHIPBRJK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Esters

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms attached to the carbon framework of an ester. wikipedia.org These compounds, with the general formula RCHXCO₂R', where X is a halogen, are notable for their utility as intermediates in the synthesis of more complex molecules. wikipedia.org The inclusion of halogens, such as bromine or chlorine, imparts specific reactivity to the molecule, often rendering the α-carbon susceptible to nucleophilic attack. wikipedia.orgnordmann.global This reactivity makes them valuable as alkylating agents. wikipedia.org The synthesis of halogenated esters can be achieved through methods like the direct halogenation of a carboxylic acid or its ester, or via the Hell-Volhard-Zelinsky reaction. wikipedia.org

Benzyl (B1604629) dibromoacetate, with the chemical formula C₉H₈Br₂O₂, is a specific example of a dihalogenated ester. vulcanchem.com Its structure features a benzyl group attached to the oxygen of the ester and two bromine atoms on the alpha-carbon. This particular arrangement of functional groups dictates its chemical behavior and potential applications in synthesis.

Table 1: Chemical and Physical Properties of Benzyl Dibromoacetate

Property Value
IUPAC Name benzyl 2,2-dibromoacetate
CAS Number 64503-07-7
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 166–170°C at 22 mmHg
Density 1.446 g/mL at 25°C

Sources: vulcanchem.com

Significance in Contemporary Synthetic Methodologies

The significance of this compound in modern organic synthesis stems from its versatile reactivity. The presence of two bromine atoms on the α-carbon makes it a useful precursor in various chemical transformations.

One area of application is in radical reactions. For instance, benzyl bromoacetate (B1195939), a related monohalogenated ester, participates in triethylborane-induced bromine atom transfer addition reactions. oup.com This type of reactivity highlights the potential of halogenated esters to form new carbon-carbon bonds under radical conditions. The general principle of using benzyl halides to generate benzyl radicals for synthetic purposes is a key strategy, although the direct reduction of these halides can be challenging due to variable reduction potentials. acs.orgnumberanalytics.com

Furthermore, the ester group itself can be manipulated. For example, α-bromoacetates can be converted into α-diazoacetates, which are valuable reagents in their own right, through reactions with reagents like N,N'-ditosylhydrazine. evitachem.comorgsyn.org This transformation opens up pathways to a variety of other functional groups and molecular architectures.

The synthesis of this compound itself can be accomplished through the esterification of dibromoacetic acid with benzyl alcohol. This straightforward preparation, combined with its reactivity, makes it an accessible building block for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2O2 B14506814 Benzyl dibromoacetate CAS No. 64503-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64503-07-7

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

benzyl 2,2-dibromoacetate

InChI

InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QYFPTUAHIPBRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(Br)Br

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Benzyl 2 Bromoacetate

Esterification Approaches

The foundational method for synthesizing Benzyl (B1604629) 2-bromoacetate is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.com This reversible reaction requires specific conditions to drive the equilibrium toward the formation of the ester product. athabascau.camasterorganicchemistry.com

Direct Esterification of Bromoacetic Acid with Benzyl Alcohol

Direct esterification, a common laboratory and industrial method, involves heating bromoacetic acid and benzyl alcohol, typically with a strong acid catalyst. evitachem.comvulcanchem.com To overcome the reversible nature of the reaction, water, a byproduct, is continuously removed from the reaction mixture. athabascau.caevitachem.com

One established procedure involves refluxing bromoacetic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in benzene (B151609). vulcanchem.comchemicalbook.com A Dean-Stark apparatus is employed to azeotropically remove the water formed, thereby shifting the equilibrium towards the product. evitachem.comvulcanchem.com This method, when carried out at 120°C for 24 hours, can result in a quantitative yield of Benzyl 2-bromoacetate after purification by silica (B1680970) gel chromatography. vulcanchem.com

Table 1: Conditions for Direct Esterification of Bromoacetic Acid

Reactants Catalyst Solvent Conditions Yield Reference

Catalytic Approaches in Esterification

Various catalysts have been developed to improve the synthesis of Benzyl 2-bromoacetate, aiming for higher yields, milder reaction conditions, and greener processes.

Mineral and Organic Acids: Concentrated sulfuric acid is a frequently used catalyst. google.comoperachem.com In one method, chloroacetic acid is first converted to bromoacetic acid in situ using potassium bromide and sulfuric acid, followed by esterification with benzyl alcohol in toluene. google.com This process, after azeotropic removal of water, yields Benzyl 2-bromoacetate. google.com p-Toluenesulfonic acid is another effective and commonly used catalyst for this transformation. evitachem.comvulcanchem.com

Solid-Acid Catalysts: To facilitate catalyst separation and reuse, solid-acid catalysts have been explored. A bifunctional Brønsted acid catalyst containing two sulfo groups, when adsorbed onto silica gel, has proven effective for the solvent-free esterification of bromoacetic acid with benzyl alcohol. researchgate.net This heterogeneous catalyst demonstrates high activity and can be reused multiple times without significant loss of performance, offering an environmentally friendly alternative to homogeneous catalysts. researchgate.net Zeolites, such as Hβ, HY, and HZSM5, have also been studied for the esterification of benzyl alcohol with acetic acid, demonstrating the potential of microporous materials to influence product selectivity. researchgate.netscispace.com

Other Catalytic Systems: A method utilizing a catalyst prepared from acetic anhydride (B1165640) and ferric tribromide has been reported. guidechem.com The reaction proceeds by heating bromoacetic acid, benzyl alcohol, and sodium bisulfate under a vacuum, achieving a high yield of over 98% purity. guidechem.com

Table 2: Comparison of Catalytic Systems for Benzyl 2-Bromoacetate Synthesis

Catalyst System Reactants Key Features Yield Reference
H₂SO₄ / KBr Chloroacetic acid, Benzyl alcohol In situ generation of bromoacetic acid 93.4% google.com
p-Toluenesulfonic acid Bromoacetic acid, Benzyl alcohol Standard homogeneous acid catalyst 100% vulcanchem.com
Silica gel-adsorbed Brønsted acid Bromoacetic acid, Benzyl alcohol Reusable, solvent-free conditions Not specified researchgate.net

Alternative Synthetic Routes

While esterification is the primary route to Benzyl 2-bromoacetate, the compound itself is a versatile starting material for synthesizing a variety of other molecules through reactions like the Reformatsky reaction and various alkylation processes.

Reformatsky Reaction-Based Syntheses

The Reformatsky reaction is a classic method for forming carbon-carbon bonds. It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. Benzyl 2-bromoacetate is a suitable α-halo ester for this reaction.

For example, it is used in the synthesis of β-hydroxy esters. The reaction of Benzyl 2-bromoacetate with a ketone, such as acetone, and activated zinc powder leads to the formation of a zinc enolate intermediate. This intermediate then reacts with the ketone, and subsequent acidic workup yields the corresponding β-hydroxy ester, benzyl 3-hydroxy-3-methylbutanoate. This reaction is crucial for constructing more complex molecular frameworks.

Alkylation Reactions in Derivative Synthesis

The bromine atom in Benzyl 2-bromoacetate is a good leaving group, making the compound an excellent alkylating agent in nucleophilic substitution reactions. evitachem.com This reactivity is widely exploited to introduce the benzyl acetate (B1210297) moiety into various molecules.

N-Alkylation: Benzyl 2-bromoacetate is used to alkylate nitrogen atoms in cyclic structures. For instance, it has been used to alkylate the ring nitrogen of β-lactam intermediates, demonstrating its utility in modifying complex amide structures. evitachem.com

C-Alkylation: In the synthesis of β-carboxyaspartic acid, Benzyl 2-bromoacetate condenses with sodium dibenzyl malonate. evitachem.com This reaction represents a C-alkylation where the carbanion generated from the malonate displaces the bromide, forming a new carbon-carbon bond and leading to a more efficient synthetic route. evitachem.com

O-Alkylation: It serves as a benzylating agent in the synthesis of protected amino alcohols, which are critical intermediates for antiviral drug development. vulcanchem.com

Synthesis of Diazo Compounds: Benzyl 2-bromoacetate is a precursor for benzyl diazoacetate. The reaction involves treating Benzyl 2-bromoacetate with N,N'-ditosylhydrazine in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds to form the corresponding diazo compound after workup. orgsyn.org

Mechanistic Investigations of Reactions Involving Benzyl 2 Bromoacetate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving benzyl (B1604629) 2-bromoacetate are common transformations, allowing for the introduction of a wide range of functional groups. These reactions proceed through mechanisms influenced by the electrophilic nature of the bromoacetate (B1195939) moiety.

Role of the Electrophilic Bromoacetate Group

The reactivity of benzyl 2-bromoacetate in nucleophilic substitution is fundamentally driven by the electrophilic character of the bromoacetate group. evitachem.com The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by electron-rich species known as nucleophiles. savemyexams.comlibretexts.org This inherent polarity of the carbon-bromine (C-Br) bond is a key factor that facilitates the substitution process. savemyexams.com

In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion, which serves as the leaving group. libretexts.orgwikipedia.org The general form of this transformation can be represented as the attack of a nucleophile (Nuc:) on the substrate (R-Br), resulting in the formation of a new bond and the departure of the bromide ion (Br⁻). wikipedia.org The efficiency of this process is also dependent on the stability of the leaving group; halogens are considered good leaving groups because they form relatively stable anions upon departure. savemyexams.comsolubilityofthings.com

The strength of the C-Br bond influences the reaction rate. Weaker carbon-halogen bonds lead to faster reactions, which is why bromoalkanes are generally more reactive than chloroalkanes in nucleophilic substitutions. savemyexams.com

Formation and Reactivity of Intermediates (e.g., Tetrahedral Intermediates)

The mechanism of nucleophilic substitution can proceed through different pathways, often involving the formation of intermediates. evitachem.com In the context of reactions at the carbonyl group of the ester, a tetrahedral intermediate is a key species. wur.nlresearchgate.net This occurs when a nucleophile attacks the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³.

The formation of a tetrahedral intermediate is a critical step in nucleophilic acyl substitution reactions. For instance, in the hydrolysis of an ester, a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the products. wur.nl While the primary site of nucleophilic attack on benzyl 2-bromoacetate is the carbon bearing the bromine, reactions involving the ester group itself would proceed via such a tetrahedral intermediate.

Alternatively, nucleophilic substitution at the benzylic carbon can proceed via an S_N1 or S_N2 mechanism. libretexts.orglibretexts.org

S_N2 Mechanism: A single-step, concerted process where the nucleophile attacks as the leaving group departs. This pathway results in an inversion of stereochemistry if the carbon is chiral. solubilityofthings.comlibretexts.org

S_N1 Mechanism: A two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. solubilityofthings.comlibretexts.org Benzyl halides are prone to undergo S_N1 reactions due to the formation of a relatively stable benzylic carbocation. libretexts.orgvaia.com

The specific pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. solubilityofthings.com

Radical Pathways

Beyond polar reactions, benzyl 2-bromoacetate can also participate in reactions involving radical intermediates. These pathways open up alternative methods for bond formation, particularly for carbon-carbon bonds.

Generation of Carbon-Centered Radicals

Carbon-centered radicals can be generated from benzyl 2-bromoacetate through single-electron transfer (SET) processes. libretexts.org In these reactions, an electron is transferred to the molecule, leading to the cleavage of the C-Br bond and the formation of a carbon-centered radical and a bromide anion. acs.org This process can be initiated by various means, including photochemical methods or the use of reducing agents like zinc powder. tandfonline.comresearchgate.net

The generation of radicals via atom-transfer reactions is also a common strategy. libretexts.org For example, a tin-centered radical can abstract the bromine atom from benzyl 2-bromoacetate to generate the desired carbon-centered radical. libretexts.org The reactivity of alkyl halides in these processes generally follows the trend I > Br > Cl, making bromo-compounds like benzyl 2-bromoacetate effective radical precursors. libretexts.org

Recent advancements have also utilized electrochemical methods, such as alternating polarity electrolysis, for the controlled generation of carbon-centered radicals from precursors like organoboron compounds and carboxylic acids. chemrxiv.org

Photoredox Catalyzed C(sp³)−C(sp³) Coupling Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals and forging new bonds under mild conditions. uni-regensburg.de Benzyl 2-bromoacetate can be employed in such reactions to achieve C(sp³)–C(sp³) coupling. nih.gov

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state photocatalyst can then reduce the alkyl halide (benzyl 2-bromoacetate) via a single-electron transfer. nih.gov This reduction generates a carbon-centered radical from the bromoacetate and regenerates the ground-state photocatalyst. nih.gov This radical can then engage in coupling reactions.

For instance, in a reported photoredox methodology for the coupling of α-bromoesters and triethylamine (B128534), the photocatalyst reduces benzyl bromoacetate to form a carbon-centered radical. nih.gov This radical then participates in a series of steps involving the triethylamine to ultimately form a new C-C bond, yielding a 1,5-dicarbonyl product. nih.gov Mechanistic studies, including control experiments and isotope labeling, have confirmed the necessity of light and the photocatalyst for this transformation. nih.gov Dual catalytic systems, combining a photoredox catalyst with a metal catalyst like nickel or copper, have also been developed to facilitate such cross-coupling reactions. uni-regensburg.dersc.orgescholarship.org

Role in Alkyl Radical Generation from Halides

Benzyl 2-bromoacetate serves as an effective precursor for generating alkyl radicals from alkyl halides. The C-Br bond in the molecule is susceptible to homolytic cleavage upon receiving an electron, making it a reliable source of carbon-centered radicals in various synthetic transformations. acs.org

This property is exploited in atom transfer radical addition (ATRA) reactions. For example, under copper catalysis, benzyl 2-bromoacetate can undergo ATRA with alkenes to form new C-C bonds. nih.gov The mechanism involves the reduction of the copper(II) catalyst to a copper(I) species, which then reacts with the benzyl 2-bromoacetate to generate a carbon-centered radical and regenerate the copper(II) species, thus propagating the catalytic cycle. nih.gov

Furthermore, in dual catalytic systems involving photoredox and nickel catalysis, alkyl bromides like benzyl 2-bromoacetate can be activated to form alkyl radicals. uni-regensburg.de These radicals can then be coupled with other partners. This approach has been used for the C(sp³)–C(sp³) cross-coupling of alkyl bromides with ethers. uni-regensburg.de The ability to generate radicals from stable halide precursors under mild, light-mediated conditions is a significant advantage of modern synthetic methods. acs.orgresearchgate.net

Elimination Reactions

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule in either a one- or two-step mechanism. In the context of benzyl 2-bromoacetate, these reactions are significant as they can compete with nucleophilic substitution processes. uci.edu The nature of the base, solvent, and temperature can influence the predominant reaction pathway.

Dehydrohalogenation Processes

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, leading to the formation of an alkene. Under basic conditions, benzyl 2-bromoacetate can undergo dehydrohalogenation. evitachem.com The mechanism of this elimination is highly dependent on the strength of the base employed. uci.edu

Strong, sterically hindered bases favor the E2 (bimolecular elimination) mechanism. uci.edulibretexts.org In this concerted, one-step process, the base abstracts a proton from the β-carbon at the same time as the bromide ion leaves from the α-carbon, resulting in the formation of a double bond. libretexts.org The rate of the E2 reaction is second-order, depending on the concentration of both the alkyl halide and the base. libretexts.org The stability of the resulting alkene also plays a role, with the formation of the more substituted (and thus more stable) double bond being favored. uci.edu In the case of benzyl 2-bromoacetate, elimination can lead to the formation of a conjugated system, which is an energetically favorable outcome. youtube.com

Conversely, weak bases tend to favor the E1 (unimolecular elimination) mechanism, which is a two-step process involving the initial formation of a carbocation intermediate. uci.edu However, for primary halides like benzyl 2-bromoacetate, the E2 pathway is generally more common, especially when a strong base is utilized. uci.edu It is important to note that nucleophilic substitution (S_N2) reactions can be a significant competing pathway, particularly with strong, non-bulky nucleophiles/bases. libretexts.org The choice of reaction conditions is therefore critical in directing the outcome towards either substitution or elimination.

A study on the photocatalytic hydrodehalogenation of α-bromocarbonyls, including benzyl 2-bromoacetate, demonstrated the cleavage of the carbon-halogen bond to form an alkyl radical, which then abstracts a hydrogen atom to yield the dehalogenated product. nih.gov While this is a reductive dehalogenation rather than a classic dehydrohalogenation, it highlights the reactivity of the C-Br bond. Another investigation into the coupling of benzyl halides with electron-deficient alkenes noted that competing elimination reactions could be a limiting factor, particularly during the formation of intermediate salts. nih.gov

Hydrazinolysis and Diazoacetate Formation

The reaction of benzyl 2-bromoacetate with hydrazine (B178648) derivatives is a key method for the synthesis of benzyl diazoacetate, a valuable reagent in organic synthesis, particularly as a precursor to carbenes.

The most common method involves the reaction of benzyl 2-bromoacetate with N,N'-ditosylhydrazine in the presence of a base. evitachem.com This procedure, developed by Fukuyama and colleagues, provides a convenient route to α-diazoacetates. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. orgsyn.orgamazonaws.com A strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added dropwise to the reaction mixture, which is often cooled in an ice bath to control the reaction temperature. orgsyn.orgamazonaws.comorgsyn.org The base facilitates the deprotonation steps in the mechanism, leading to the formation of the diazo compound.

Reaction of benzyl 2-bromoacetate with N,N'-ditosylhydrazine.

Base-mediated elimination of p-toluenesulfinic acid.

Tautomerization and subsequent elimination of a second molecule of p-toluenesulfinic acid to yield the final benzyl diazoacetate product.

The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. orgsyn.org After the reaction is complete, the crude product is typically purified by silica (B1680970) gel column chromatography to yield pure benzyl diazoacetate as a yellow oil. orgsyn.orgorgsyn.org

The reaction of ethyl bromoacetate with hydrazine hydrate (B1144303) has also been reported, leading to the formation of a hydrazide, which can then be used in subsequent reactions to form heterocyclic compounds like 1,2,4-triazoles. researchgate.netresearchgate.netsemanticscholar.org While not a direct route to benzyl diazoacetate, this demonstrates the reactivity of α-bromoacetates with hydrazine, a process known as hydrazinolysis. In one instance, the reaction of an N-(Boc)valine hydrazide with methyl bromoacetate using DBU as a base was also described, showcasing the alkylation of a hydrazide by an α-bromoacetate. cdnsciencepub.com

Table of Reaction Conditions for Diazoacetate Formation

Reactant 1 Reactant 2 Base Solvent Temperature Yield Reference
Benzyl bromoacetate N,N'-Ditosylhydrazine DBU THF 0 °C to <20 °C 81% orgsyn.orgorgsyn.org
Benzyl bromoacetate N,N'-Ditosylhydrazine DBU THF 0 °C 90% amazonaws.com
Benzyl bromoacetate N,N'-Ditosylhydrazine Sodium hydrogen carbonate Acetonitrile Not specified Not specified

Advanced Applications in Organic Synthesis and Chemical Research

Building Block for Complex Molecule Synthesis

The reactivity of the carbon-bromine bond in benzyl (B1604629) dibromoacetate allows for its participation in a wide range of nucleophilic substitution reactions. evitachem.comcymitquimica.com This property makes it an essential intermediate for constructing the carbon skeleton of more intricate molecules. evitachem.com

Benzyl dibromoacetate serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. cymitquimica.comruifuchemical.com Its ability to introduce a benzyl-protected acetate (B1210297) moiety into a molecule is a key step in the multi-stage synthesis of numerous active compounds. evitachem.comjoshi-group.com

One notable example is its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), acemetacin (B1664320). guidechem.com Acemetacin, a prodrug of indomethacin (B1671933), is valued for its potent anti-inflammatory and analgesic effects with improved gastrointestinal tolerance compared to its parent drug. guidechem.com In a documented synthetic route, indomethacin is reacted with benzyl 2-bromoacetate to form acemetacin benzyl ester. This intermediate is then selectively de-benzylated to yield the final acemetacin product. guidechem.com

The utility of the bromoacetate (B1195939) functional group extends to the agrochemical sector, where related compounds like 4-nitrobenzyl bromoacetate are used as precursors in the development of pesticides and herbicides. lookchem.com Similarly, benzyl bromoacetoacetate, which can be synthesized from benzyl bromoacetate, is known to be an effective pesticide for controlling soil fungi and nematodes. researchgate.net

Table 1: Pharmaceutical and Agrochemical Applications

Application AreaCompound SynthesizedRole of Benzyl Bromoacetate/AnalogueReference
PharmaceuticalsAcemetacinIntermediate for ester formation guidechem.com
AgrochemicalsPesticides/HerbicidesPrecursor for active ingredients lookchem.comresearchgate.net

The electrophilic nature of the carbon atom bonded to the bromine in this compound makes it a prime target for nucleophilic attack, a fundamental reaction for creating new carbon-carbon or carbon-heteroatom bonds. evitachem.com This reactivity is harnessed for the synthesis of a wide array of biologically active compounds. evitachem.comresearchgate.net

Researchers have utilized this compound in the O-alkylation of hydroxyphosphonates. researchgate.net The resulting α-hydroxyphosphonate derivatives are a class of compounds that have demonstrated potent biological activities and are valuable precursors in organophosphorus chemistry. researchgate.net Furthermore, the synthesis of various oxygen-containing heterocycles, such as benzo[b]furans, which often exhibit therapeutic properties, can involve bromoacetate esters as key reagents in their construction. mdpi.com

Asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, is a cornerstone of modern drug development. This compound plays a pivotal role in certain asymmetric strategies, particularly in diastereoselective alkylation reactions.

A powerful method for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to a substrate. Evans oxazolidinones are a widely used class of chiral auxiliaries that provide excellent stereocontrol in alkylation reactions. cdnsciencepub.comwilliams.edu

In this methodology, an N-acyloxazolidinone is deprotonated to form a rigid chelated enolate. williams.edu The subsequent alkylation of this enolate with an electrophile, such as benzyl bromoacetate, proceeds with high diastereoselectivity. nih.gov The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu This key step has been successfully employed in the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid, a significant component of low-molecular-weight renin inhibitors. evitachem.comnih.gov After the alkylation, the chiral auxiliary can be cleaved and recovered, yielding the desired product in high optical purity. cdnsciencepub.comacs.org This approach is valued for its reliability, high asymmetric induction, and the use of commercially available reagents. cdnsciencepub.com

Table 2: Asymmetric Synthesis of a Renin Inhibitor Component

Reaction StepReagentsFunctionOutcomeReference
1. Enolate Formation N-acyloxazolidinone, Base (e.g., NaHMDS)Creates a planar, rigid chiral enolateStereocenter is set for alkylation williams.edu
2. Alkylation Benzyl bromoacetateActs as the electrophileDiastereoselective C-C bond formation nih.gov
3. Auxiliary Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂)Removes the chiral auxiliaryReleases the enantiomerically enriched product cdnsciencepub.comacs.org

This compound is also instrumental in modifying existing drug molecules to create novel analogues with potentially different properties. A zwitterionic analogue of clozapine (B1669256), an atypical antipsychotic medication, has been prepared using this compound as a key reagent. mdpi.com

In this synthesis, desmethylclozapine is treated with benzyl 2-bromoacetate in the presence of a base. mdpi.com The nucleophilic secondary amine of the piperazine (B1678402) ring on desmethylclozapine attacks the electrophilic carbon of the benzyl bromoacetate, displacing the bromide ion. This reaction affords benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] evitachem.comCurrent time information in Bangalore, IN.diazepin-11-yl)piperazin-1-yl)acetate in good yield. mdpi.com This intermediate is the direct precursor to the target zwitterionic clozapine analogue, demonstrating a targeted application of this compound in medicinal chemistry research. mdpi.com

The unique electronic and physical properties of fullerenes have made them attractive targets for chemical modification. This compound has been used in the synthesis of functionalized fullerene pyrrolidine (B122466) derivatives. guidechem.comnist.gov These derivatives often exhibit improved solubility and can be used to construct more complex supramolecular structures. guidechem.com

One common method for attaching a pyrrolidine ring to a fullerene cage is the Prato reaction, which involves a 1,3-dipolar cycloaddition of an azomethine ylide to the C60 surface. ktu.lt In some synthetic sequences, benzyl bromoacetate is used to functionalize a precursor molecule which is then reacted with the fullerene. For instance, an amine-containing side chain can be alkylated with benzyl bromoacetate to introduce an ester group, which can then be carried through the cycloaddition reaction to yield a fulleropyrrolidine bearing the desired functionality. nist.govktu.lt In an alternative approach, benzyl bromoacetate can be used as a starting material, along with 2-(2-aminoethoxy)ethanol, to generate a precursor that, after a series of steps, undergoes a 1,3-dipolar cycloaddition with paraformaldehyde and C60. guidechem.com

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The search results indicate a significant discrepancy between the requested compound and the applications listed.

While this compound (CAS No. 64503-07-7) is a recognized chemical compound, there is no information in the search results detailing its use in the following advanced applications or as a reagent in protective group chemistry as outlined:

Acemethacin Synthesis: The synthesis of Acemethacin from indomethacin involves the use of Benzyl bromoacetate (the monobromo- derivative), not this compound.

Phosphonoacetic Acid Derivatives: Literature describes the synthesis of these derivatives using Benzyl bromoacetate .

Alkylation of Monomers (e.g., Boc-L-Met-HEMA): This alkylation is documented with Benzyl bromoacetate .

Lipopeptide Synthesis (e.g., via alkylation of (-)-2,3-O-isopropylidene-D-threitol): Research papers specify that the key alkylation step for this synthesis is performed with Benzyl bromoacetate .

Reagent in Protective Group Chemistry (Preparation of Benzyl-Protected Alcohols, Amines, and Benzyl Ether Formation): These standard organic transformations utilize reagents like benzyl bromide or benzyl chloride for the introduction of the benzyl protecting group, a process known as benzylation. While benzyl ethers are a common protective strategy, the use of this compound for this purpose is not documented in the search results.

The provided outline details well-established applications of Benzyl bromoacetate . It appears there may be a confusion between this compound and the requested this compound. Generating content based on the provided outline would inaccurately attribute the chemical reactivity and applications of one compound to another, leading to scientifically incorrect information.

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The scientific literature extensively covers the catalytic applications of related compounds, such as benzyl bromoacetate and other benzyl halides, in these areas. However, specific research detailing the use of This compound in these precise catalytic contexts is not present in the available sources.

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Future Research Directions

Exploration of Novel Reaction Pathways

While specific novel reaction pathways for benzyl (B1604629) dibromoacetate are not widely reported, the presence of the dibromoacetyl group suggests potential for various synthetic transformations. Future research could explore its reactivity in nucleophilic substitution reactions, where the bromine atoms act as leaving groups. Investigation into its utility in radical reactions, initiated by light or a radical initiator, could unveil new carbon-carbon bond-forming strategies. Furthermore, its potential as a precursor in the synthesis of heterocyclic compounds, through reactions with binucleophiles, warrants investigation.

Development of Greener Synthetic Methodologies

Currently, detailed green synthesis methodologies for benzyl dibromoacetate are not well-established. Future research endeavors could focus on developing environmentally benign synthetic routes. This could involve the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. The exploration of enzymatic catalysis for the synthesis or derivatization of this compound could also present a significant advancement in its green chemistry profile. A comparative analysis of the environmental impact of traditional versus potential greener synthetic methods would be crucial in this regard.

Expansion of Catalytic Applications

The potential catalytic applications of this compound are an unexplored area. The presence of the benzyl group and the reactive dibromoacetyl moiety could allow for its use as a substrate in various catalytic cycles. For instance, its role in transition-metal-catalyzed cross-coupling reactions could be investigated to form new chemical bonds. Additionally, its derivatives might be explored as ligands for metal catalysts, potentially influencing the selectivity and efficiency of catalytic processes. Research into its application in organocatalysis, either as a catalyst or a substrate, could also open new avenues for its use.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling offers a powerful tool to predict the properties and reactivity of this compound, thereby guiding experimental research. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular orbitals (HOMO-LUMO), and predict its reactivity in various chemical reactions. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its interactions with other molecules. Such computational studies can help in designing novel synthetic pathways and predicting the potential applications of this compound, accelerating the pace of research while minimizing experimental costs and waste.

Q & A

Q. What are the key physicochemical properties of benzyl dibromoacetate critical for experimental design?

this compound (C₉H₉BrO₂, MW 229.07, CAS 5437-45-6) is characterized by its bromoacetate ester structure, which influences reactivity in alkylation or nucleophilic substitution reactions. Key properties include:

  • Density : 1.44 g/cm³ (critical for solvent selection and phase separation).
  • Molecular structure : Aromatic benzyl group enhances lipophilicity, while bromine atoms increase electrophilicity .
  • Stability : Susceptible to hydrolysis under basic conditions; storage in anhydrous environments is recommended. Researchers should prioritize verifying these properties via NMR (¹H/¹³C) and FT-IR to confirm purity and functional groups before experimental use .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact.
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in amber glass bottles at 2–8°C to minimize degradation .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in reported reaction yields during this compound synthesis?

Conflicting yield data often arise from variations in reaction conditions (e.g., catalyst type, solvent polarity). To address this:

  • Control experiments : Systematically test variables (temperature, stoichiometry) using a fractional factorial design.
  • Analytical validation : Compare HPLC or GC-MS results with reference standards to quantify byproducts .
  • Data cross-checking : Use databases like NIST Chemistry WebBook to validate spectral data and reaction pathways .

Q. How can catalytic systems be optimized for this compound synthesis?

Studies on analogous esters (e.g., benzyl acetate) suggest:

  • Acid catalysts : Sulfonic acid resins or cerium phosphate catalysts improve esterification efficiency by reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates due to better solubility of bromoacetate intermediates.
  • Kinetic modeling : Apply time-conversion plots to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

Q. What strategies mitigate solubility challenges during this compound purification?

Limited solubility in aqueous systems necessitates:

  • Phase-transfer catalysts : Use tetrabutylammonium bromide to facilitate extraction into organic phases.
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) separates impurities effectively.
  • Crystallization : Slow cooling in ethanol/water mixtures yields high-purity crystals .

Data Contradiction Analysis

Q. How should researchers evaluate conflicting data on this compound’s reactivity in alkylation reactions?

Discrepancies may stem from differing molecular environments (e.g., steric hindrance vs. electronic effects). Recommended steps:

  • Comparative studies : Replicate reported conditions (e.g., solvent, base) to isolate variables.
  • Computational modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes .
  • Checklist approach : Adopt a framework (as proposed for alkyl benzoates) to assess data completeness on penetration, absorption, and reaction kinetics .

Methodological Tables

Table 1. Key Analytical Methods for this compound Characterization

TechniqueApplicationReference Standard
¹H NMRConfirm ester linkage and purityδ 4.8 (s, 2H, CH₂Br)
GC-MSQuantify reaction yieldm/z 229 (molecular ion peak)
FT-IRIdentify C=O (1740 cm⁻¹) and C-Br (650 cm⁻¹)NIST spectral library

Table 2. Reaction Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher rates, risk of degradation
Catalyst loading5–10 mol%Balances activity vs. cost
SolventAnhydrous THFEnhances nucleophilicity

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